molecular formula C18H17N5O2 B2408081 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034430-76-5

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2408081
CAS No.: 2034430-76-5
M. Wt: 335.367
InChI Key: NOCBDTZMDFQAMO-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.367. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and DNA-Gyrase Inhibition

Quinolone derivatives, including those with cyclopropyl groups, have shown significant antibacterial activity and DNA-gyrase inhibition, indicating their potential as antibiotics. A study by Domagala et al. (1988) developed a series of quinolone derivatives, demonstrating that the cyclopropyl group significantly enhances the activity of these compounds against a broad spectrum of bacteria, both in vitro and in vivo (Domagala et al., 1988).

Carbamoylation of Nitrogen Heteroarenes

He et al. (2017) introduced hydrazinecarboxamides as a new class of carbamoylating agents, which can efficiently carbamoylate a variety of electron-deficient nitrogen heteroarenes, including quinoxaline. This method offers a practical approach to structurally diverse nitrogen-heteroaryl carboxamides, highlighting the versatility of these compounds in chemical synthesis (He et al., 2017).

Novel Quinoline Derivatives Synthesis

Gok et al. (2014) explored the Pfitzinger reaction for synthesizing novel quinoline derivatives, demonstrating the method's utility in creating a variety of heterocyclic compounds. Such synthetic strategies could be relevant for developing new quinoxaline derivatives with potential applications in various fields (Gok et al., 2014).

Metal-Free Carbamoylation

Xie et al. (2019) reported a metal- and base-free method for the carbamoylation of quinoxalin-2(1H)-ones, providing an efficient and eco-friendly approach to quinoxaline-3-carbonyl compounds. This research underscores the ongoing interest in developing sustainable and versatile synthetic methods for quinoxaline derivatives (Xie et al., 2019).

Antimicrobial and Anticancer Activities

Investigations into the biological activities of quinoxaline derivatives have highlighted their potential as antimicrobial and anticancer agents. For example, Ahmed et al. (2020) synthesized ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates and tested their anti-proliferative effects against cancer cell lines, finding some compounds with noteworthy activity (Ahmed et al., 2020).

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17-8-7-13(12-5-6-12)22-23(17)10-9-19-18(25)16-11-20-14-3-1-2-4-15(14)21-16/h1-4,7-8,11-12H,5-6,9-10H2,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCBDTZMDFQAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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